Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with an aminothioxomethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of ethyl cyanoacetate with substituted amines under specific conditions. One common method involves the treatment of ethyl cyanoacetate with various substituted aryl or heteryl amines, often using a solvent-free approach or mild heating conditions . The reaction can be catalyzed by bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar aminothioxomethyl group and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiophene Derivatives: These compounds contain sulfur and have similar applications in medicinal chemistry and materials science.
Uniqueness
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrole ring structure provides a versatile platform for further modifications, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71486-54-9 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethyl 2-carbamothioylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-5-3-4-6(10)7(9)13/h3-5H,2H2,1H3,(H2,9,13) |
InChI Key |
ZLXMVEDAFOUTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=C1C(=S)N |
Origin of Product |
United States |
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